O(4)-Ethylthymidine 5'-triphosphate

DNA polymerase kinetics enzyme affinity nucleotide analog incorporation

O(4)-Ethylthymidine 5'-triphosphate (O4-EtdTTP) is a synthetic, modified nucleoside triphosphate analog of thymidine 5'-triphosphate (dTTP), characterized by an ethyl group covalently attached to the O4 position of the thymine base. This compound mimics the promutagenic O4-alkylthymidine DNA adducts generated by N-nitroso carcinogens and environmental alkylating agents.

Molecular Formula C12H21N2O14P3
Molecular Weight 510.22 g/mol
CAS No. 96027-03-1
Cat. No. B1218535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO(4)-Ethylthymidine 5'-triphosphate
CAS96027-03-1
Synonyms4-ET-TTP
O(4)-ethylthymidine 5'-triphosphate
Molecular FormulaC12H21N2O14P3
Molecular Weight510.22 g/mol
Structural Identifiers
SMILESCCOC1=NC(=O)N(C=C1C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C12H21N2O14P3/c1-3-24-11-7(2)5-14(12(16)13-11)10-4-8(15)9(26-10)6-25-30(20,21)28-31(22,23)27-29(17,18)19/h5,8-10,15H,3-4,6H2,1-2H3,(H,20,21)(H,22,23)(H2,17,18,19)/t8-,9+,10+/m0/s1
InChIKeyBKPIEXSGCJRDDJ-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O(4)-Ethylthymidine 5'-triphosphate (CAS 96027-03-1): What It Is and Its Role in DNA Replication Studies


O(4)-Ethylthymidine 5'-triphosphate (O4-EtdTTP) is a synthetic, modified nucleoside triphosphate analog of thymidine 5'-triphosphate (dTTP), characterized by an ethyl group covalently attached to the O4 position of the thymine base. This compound mimics the promutagenic O4-alkylthymidine DNA adducts generated by N-nitroso carcinogens and environmental alkylating agents [1]. It is primarily employed as a mechanistic probe for studying DNA polymerase selectivity, the kinetics of mutagenic nucleotide incorporation, and the structural basis of translesion synthesis bypass of alkylation damage [1][2]. Unlike its natural counterpart, O4-ethylthymidine cannot form normal Watson-Crick hydrogen bonds with deoxyadenosine, which fundamentally alters its base-pairing properties and makes it a powerful tool for investigating the molecular origins of T→C transition mutations [1].

Synthetic O4-alkylthymidine triphosphate analog for DNA polymerase mechanism studies
Mimics promutagenic O4-ethylthymine lesions from N-nitroso carcinogens; T→C transition mutation probe
Not interchangeable with O4-methyl or O2-ethyl analogs; ethyl group size and regioisomeric position define kinetic and mutagenic profile

Why O(4)-Ethylthymidine 5'-triphosphate Cannot Be Replaced by Other In-Class Nucleotide Analogs


Nucleotide analogs with similar alkyl modifications are not functionally interchangeable. O4-EtdTTP differs critically from its closest chemical analogs—O4-methyl-dTTP, O2-ethyl-dTTP, and natural dTTP—in three interdependent ways that preclude simple substitution: (i) enzyme binding affinity, which varies over 40-fold across the alkyl series; (ii) mutagenic potency, where a single methyl-to-ethyl increment doubles the T→C mutation frequency; and (iii) regioisomeric identity, where ethylation at O2 versus O4 completely reverses the effect on DNA replication from strong block to efficient bypass [1][2][3]. These divergent properties arise from steric constraints within the DNA polymerase active site and altered hydrogen-bonding capacity at each modification position, meaning that experimental outcomes—whether in kinetic assays, cellular mutagenesis, or structural studies—are exquisitely sensitive to the specific alkyl group identity and substitution site [3][4].

Affinity shift O4-ethyl analog shows 2.2-fold higher Kmapp than O4-methyl analog in E. coli Pol I assays; concentration requirements differ, limiting direct substitution.
Mutagenic elevation Methyl-to-ethyl increment doubles T→C mutation frequency in E. coli; using O4-methyl-dTTP underestimates mutagenic readout in alkylation-damage models.
Regioisomer reversal O2-ethyl-dTTP blocks 94% of replication events, while O4-ethyl-dTTP is efficiently bypassed; using O2-ethyl analog confounds replication-block vs. mutagenic-bypass endpoints.

Quantitative Differentiation of O(4)-Ethylthymidine 5'-triphosphate from Closest Analogs


E. coli DNA Polymerase I Kmapp: O4-Ethyl-dTTP Shows an Intermediate Affinity Between O4-Methyl and O4-Isopropyl Analogs

In a direct head-to-head comparison using E. coli DNA polymerase I (Pol I) and activated DNA templates, O4-ethyl-dTTP exhibited a Kmapp of 11 µM, positioning it with approximately 2.2-fold lower affinity than O4-methyl-dTTP (5 µM) but 3-fold higher affinity than O4-isopropyl-dTTP (33 µM), and approximately 16-fold lower affinity than the natural substrate dTTP (0.7 µM) [1]. This quantitative hierarchy demonstrates that the ethyl group imposes a specific steric penalty in the Pol I active site that is neither as permissive as the methyl group nor as restrictive as the isopropyl group, establishing a defined window of incorporation efficiency that cannot be extrapolated from other alkyl chain lengths.

Pol I Kmapp comparison
Head-to-head
O4-ethyl-dTTP Kmapp = 11 µM vs. O4-methyl-dTTP 5 µM, O4-isopropyl-dTTP 33 µM, natural dTTP 0.7 µM (E. coli Pol I). 2.2-fold lower affinity than methyl analog.
Supports affinity-based alkyl-group size profiling; ethyl group imposes intermediate steric penalty.
Reported affinity context requires assay-specific validation.
DNA polymerase kinetics enzyme affinity nucleotide analog incorporation

T→C Mutation Frequency in Human Cells: O4-Ethyl-dTTP Is 1.43-Fold More Mutagenic Than O4-Methyl-dTTP

In a cross-study comparable analysis of T→C transition mutation frequencies in human HEK293T embryonic kidney cells, O4-ethyl-dTTP (as O4-EtdT in the template strand) induced an 82.3% T→C mutation frequency, compared to 57.7% for O4-methyl-dTTP, 41.9% for O4-n-propyl-dTTP, and 29.2% for O4-n-butyl-dTTP [1]. This represents a 1.43-fold increase in mutagenic potency attributable solely to the methyl-to-ethyl increment, making O4-EtdTTP the most potent mutagen among the tested straight-chain O4-alkyl lesions in this human cell system.

Human cell T→C mutation
Cross-study
O4-ethyl-dT (template) induced 82.3% T→C vs. 57.7% for O4-methyl, 41.9% for O4-n-propyl, 29.2% for O4-n-butyl in HEK293T cells. 1.43-fold higher than methyl analog.
Supports mutagenic potency ranking; ethyl lesion yields highest T→C signal among tested straight-chain O4-alkyl analogs.
Cell-type and assay context may influence absolute frequencies.
mutagenesis translesion synthesis human cell assay

E. coli In Vivo Mutation: A Two-Fold Elevation in T→C Frequency When Moving from O4-Methyl to O4-Ethyl

A systematic in vivo study using a shuttle vector-based assay in E. coli AB1157 cells demonstrated that O4-ethyl-dT induced a T→C mutation frequency of approximately 80%, compared to approximately 40% for O4-methyl-dT—a precise two-fold elevation [1]. The study explicitly noted that 'the mere increase in the size of the alkyl group from methyl to ethyl led to a two-fold elevation in the T→C mutation frequency.' Furthermore, when the repair enzyme Ogt was depleted, mutation frequencies for both lesions rose to nearly 100%, revealing that the differential repair efficiency (O4-MedT repaired more efficiently than O4-EtdT by Ogt) is a key contributor to the observed quantitative difference in wild-type cells [1].

E. coli in vivo T→C
Head-to-head
O4-ethyl-dT: ~80% T→C vs. ~40% for O4-methyl-dT in E. coli AB1157 wild-type cells; 2.0-fold elevation. Ogt depletion raised both to nearly 100%.
Supports repair-dependent mutagenic readout calibration; differential Ogt repair efficiency explains part of the gap.
Observed in bacterial system; repair context may differ in mammalian cells.
bacterial mutagenesis in vivo replication fidelity alkylation damage

Regioisomeric Comparison: O4-Ethyl-dTTP Does Not Block DNA Replication, in Contrast to O2-Ethyl-dTTP Which Blocks 94% of Synthesis

A direct regioisomeric comparison in E. coli cells revealed that O4-ethyl-dTTP (as the template lesion O4-EtdT) did not inhibit DNA replication appreciably, whereas O2-ethyl-dTTP blocked DNA replication predominantly (94%) at the 3' position to the lesion, and N3-ethyl-dTTP was also strongly blocking [1][2]. In vitro studies with the Klenow fragment of E. coli Pol I further quantified that in the presence of 10 µM dNTP and Mg²⁺, O2-Et-dT blocked replication at 94% efficiency 3' to the lesion, with only 5% of products showing incorporation opposite the lesion [2]. This diametrically opposed functional outcome—efficient bypass versus nearly complete replication block—demonstrates that the ethylation position (O4 vs O2), rather than the mere presence of an ethyl group, determines the biological consequence of this DNA modification.

Regioisomeric block vs. bypass
Head-to-head
O4-ethyl-dT: negligible replication inhibition in E. coli. O2-ethyl-dT: 94% block 3′ to lesion; N3-ethyl-dT also strongly blocking.
O4-ethyl enables mutagenic bypass studies without replication arrest; O2-ethyl is predominantly blocking.
Functional dichotomy driven by ethylation position, not ethyl group presence.
regioisomeric specificity DNA replication block lesion bypass

Structural Basis: O4-Methyl Adopts a Productive Syn-Orientation in hPol η While O4-Ethyl Is Sterically Excluded

Crystal structures of human DNA polymerase η (hPol η) ternary complexes (PDB: 5DQG, 5DQI, 5DLF, resolution 2.29 Å) revealed a unique structural accommodation for O4-methylthymidine that is inaccessible to O4-ethylthymidine. The nucleobase of O4-methylthymidine adopts a syn-orientation around the C4–O4 bond, lodging near the ceiling of the hPol η active site where the syn-O4-methyl group engages in extensive hydrophobic interactions [1]. In contrast, the larger ethyl group of O4-ethylthymidine imposes steric and conformational restrictions that prevent this same productive arrangement, resulting in altered nucleotide incorporation profiles and extension efficiency [1]. This structurally validated mechanism explains at the atomic level why O4-ethyl-dTTP cannot be treated as functionally equivalent to O4-methyl-dTTP, even though their core nucleotide scaffold is identical.

hPol η crystal structure
Head-to-head
O4-methylthymidine adopts syn-orientation with hydrophobic contacts in hPol η active site (PDB: 5DQG, 5DQI, 5DLF, 2.29 Å). O4-ethylthymidine is sterically excluded from this orientation.
Provides atomic-level rationale for differential nucleotide incorporation; ethyl group restricts productive alignment.
Structural context specific to hPol η; other polymerases may exhibit distinct accommodation.
crystallography DNA polymerase structure lesion orientation

Human Cell Bypass Efficiency: O4-Ethyl-dTTP Processing Depends on Specific Translesion Polymerases

In HEK293T cells, O4-alkyl-dTTP lesions collectively exhibit bypass efficiencies of 20–33%, indicating moderate replication impediment [1]. Critically, CRISPR/Cas9-mediated depletion experiments revealed that O4-ethyl-dTTP bypass depends specifically on DNA polymerase η (Pol η) and DNA polymerase ζ (Pol ζ), but not on Pol κ or Pol ι. Depletion of Pol ζ resulted in significant decreases in T→C mutation frequencies for all O4-alkyldT lesions except O4-MedT and O4-nBudT [1]. This polymerase dependency profile differentiates O4-ethyl-dTTP from O4-methyl-dTTP, whose bypass is less reliant on Pol ζ, and establishes that the ethyl analog requires a distinct TLS polymerase ensemble for mutagenic processing.

TLS polymerase dependency
Cross-study
O4-ethyl-dT bypass in HEK293T cells depends on Pol η and Pol ζ; Pol ζ depletion significantly reduces T→C mutation frequency. O4-methyl-dT bypass is less Pol ζ-dependent.
Pol ζ-dependent mutagenesis context differentiates O4-ethyl from O4-methyl analog; supports pathway-specific assay design.
CRISPR/Cas9 depletion experiments; polymerase dependency may vary across cell models.
translesion synthesis polymerase dependency CRISPR-Cas9 depletion

Optimal Research and Industrial Application Scenarios for O(4)-Ethylthymidine 5'-triphosphate


DNA Polymerase Fidelity and Kinetic Mechanism Studies

O4-EtdTTP is ideally suited for steady-state and pre-steady-state kinetic analyses of DNA polymerases where the goal is to quantify how alkylation adduct size affects nucleotide incorporation efficiency. The established Kmapp of 11 µM for E. coli Pol I serves as a benchmark for comparing across polymerase families (A, B, X, Y), and the 2.2-fold affinity difference relative to O4-methyl-dTTP provides a calibrated system for testing polymerase active site plasticity . Researchers can use O4-EtdTTP in primer extension assays with synthetic DNA templates to generate incorporation rate constants that directly reveal how individual polymerases handle O4-ethyl versus O4-methyl lesions—data that is essential for building computational models of polymerase fidelity and for understanding the molecular basis of alkylation-induced mutagenesis .

Cellular Mutagenesis and DNA Repair Pathway Dissection

For in vivo mutagenesis studies requiring a high-signal T→C mutation readout, O4-EtdTTP-derived templates provide the strongest available signal among straight-chain O4-alkyl lesions, with an 82.3% mutation frequency in human HEK293T cells and ~80% in E. coli . This high baseline mutagenicity reduces the number of sequencing reads or colony screens needed for statistical power. Furthermore, because O4-EtdT is repaired by Ogt (but less efficiently than O4-MedT), experiments comparing wild-type versus Ogt-deficient backgrounds can dissect the relative contributions of repair versus polymerase-mediated mutagenic bypass, making O4-EtdTTP an essential tool for DNA repair pathway analysis .

Structural Biology of DNA Polymerase–Lesion Interactions

The crystallographic evidence that O4-ethylthymidine is sterically excluded from the productive syn-orientation adopted by O4-methylthymidine in the hPol η active site (PDB: 5DQG, 5DQI, 5DLF) makes O4-EtdTTP an essential comparator for structural studies of translesion synthesis . Co-crystallization or cryo-EM studies using O4-EtdTTP-containing primer–template complexes can reveal how DNA polymerases remodel their active sites to accommodate bulkier alkyl lesions, providing atomic-level insights into the structural determinants of mutagenic versus accurate bypass. This compound is particularly valuable for comparing Y-family polymerases (Pol η, Pol κ, Pol ι, Rev1) with replicative polymerases, as the differential accommodation of the ethyl group directly informs on the structural basis of polymerase specialization in DNA damage tolerance .

Biomarker Development and Carcinogen Adduct Detection Assays

Because O4-ethylthymidine is a persistent, poorly repaired DNA adduct formed by ethylating carcinogens such as N-ethyl-N-nitrosourea and accumulates in hepatocyte DNA of exposed animals, O4-EtdTTP serves as an essential reference standard for developing and validating mass spectrometry-based assays (LC-MS/MS, GC-MS) for adduct quantification in biological samples . The availability of both unlabeled and [³H]-labeled O4-EtdTTP through established synthetic routes enables its use as an internal standard in isotope-dilution methods, while its distinct chromatographic and mass spectrometric properties—differentiating it from O2-ethyl-dTTP and O4-methyl-dTTP—ensure specificity in complex biological matrices .

Application
Selection Property
Validation Focus
Polymerase fidelity & kinetic mechanism studies
Alkyl-group size-dependent Kmapp profiling
Polymerase active-site plasticity and incorporation rate calibration
Cellular mutagenesis & DNA repair pathway dissection
High T→C mutation readout context
Ogt/Pol ζ-dependent repair-mutagenesis coupling review
Structural biology of polymerase–lesion interactions
Steric exclusion of O4-ethyl in syn-orientation
Comparative crystallography or cryo-EM of Y-family vs. replicative polymerases
Carcinogen adduct detection & biomarker development
Ethylation-specific chromatographic and mass spectrometric signature
LC-MS/MS or GC-MS adduct quantification method validation
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